Ursodeoxycholic-2,2,4,4-D4 acid - 347841-46-7

Ursodeoxycholic-2,2,4,4-D4 acid

Catalog Number: EVT-1470685
CAS Number: 347841-46-7
Molecular Formula: C24H40O4
Molecular Weight: 396.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ursodeoxycholic acid-d4 (UDCA-d4) is intended for use as an internal standard for the quantification of UDCA by GC- or LC-MS. UDCA is a secondary bile acid formed via epimerization of chenodeoxycholic acid (CDCA;). UDCA is also a metabolite of lithocholic acid (LCA;) in human liver microsomes. It inhibits taurocholic acid uptake in HeLa cells expressing recombinant sodium/taurocholate cotransporting polypeptide (NTCP) with an IC50 value of 3.6 μM. UDCA (50 μM) inhibits apoptosis induced by deoxycholic acid (DCA;) or ethanol in primary rat hepatocytes. Dietary administration of UDCA blocks DCA-induced increases in the number of TUNEL-positive hepatocytes in rats. Formulations containing UDCA have been used in the treatment of primary biliary cirrhosis.
A stable-labeled internal standard suitable for quantitation ursodeoxycholic acid (UDCA) levels by LC/MS or GC/MS for clinical diagnostic testing applications such as screening for inborn errors of metabolism or monitoring bile acid therapy. Ursodeoxycholic acid (UDCA) is a secondary bile acid that helps regulate cholesterol.

Mechanism of Action
  • Choleretic effects: UDCA is known to increase bile flow, which might be relevant to the study of bile acid metabolism and transport. []
  • Cytoprotective effects: UDCA has shown protective effects against various liver injuries. [] The deuterated form could be used to study these effects and the underlying molecular mechanisms.
Physical and Chemical Properties Analysis
  • Mass Spectrometry: The presence of four deuterium atoms increases the molecular weight of Ursodeoxycholic-2,2,4,4-D4 acid by four units compared to UDCA. This difference allows for its detection and quantification even in the presence of endogenous UDCA using mass spectrometry. [, ]
Applications

Based on the information available, the primary application of Ursodeoxycholic-2,2,4,4-D4 acid would likely be as an internal standard in mass spectrometry-based quantification of UDCA in biological samples. [, ] This is crucial for accurate quantification of UDCA levels in various biological matrices, especially when endogenous levels need to be distinguished from exogenously administered UDCA. This has implications in:

  • Pharmacokinetic studies: Determining absorption, distribution, metabolism, and excretion profiles of UDCA-based drugs. []
  • Bioavailability studies: Assessing the amount of UDCA that reaches the systemic circulation after administration. []
  • Metabolic studies: Investigating the metabolic pathways of UDCA and its conversion into other bile acids. []
  • Toxicity studies: Evaluating the potential toxicity of UDCA and its metabolites. []

Ursodeoxycholic acid (UDCA)

  • Compound Description: Ursodeoxycholic acid (UDCA) is a naturally occurring bile acid found in low concentrations in human bile. It is used clinically for its hepatoprotective properties, particularly in the treatment of cholestatic liver diseases. UDCA is known to improve bile flow, reduce liver inflammation, and protect against cell death. [, ]
  • Relevance: Ursodeoxycholic-2,2,4,4-D4 acid is a deuterated form of UDCA, meaning that four hydrogen atoms in the molecule have been replaced with deuterium isotopes. This modification is often used in research to track the metabolism and distribution of UDCA in biological systems. [, ]

Chenodeoxycholic acid (CDCA)

  • Compound Description: Chenodeoxycholic acid (CDCA) is another primary bile acid synthesized in the liver. Along with cholic acid, it represents a major primary bile acid in humans. CDCA is involved in cholesterol metabolism and the absorption of fats in the intestine. [, , ]
  • Relevance: CDCA shares a similar steroid backbone structure with Ursodeoxycholic-2,2,4,4-D4 acid and differs only in the orientation of the hydroxyl group at the 7th carbon atom. This makes it a relevant compound for comparison in studies investigating the structure-activity relationships of bile acids. [, ]

Cholic acid (CA)

  • Compound Description: Cholic acid (CA) is a primary bile acid, like CDCA. It plays a crucial role in the digestion and absorption of fats. []
  • Relevance: Cholic-2,2,4,4-D4 Acid is a deuterated form of Cholic Acid. [] Similar to CDCA, CA shares the same core steroid structure with Ursodeoxycholic-2,2,4,4-D4 acid, differing in the presence of an additional hydroxyl group at the 12th carbon atom. [] This structural similarity makes it a relevant compound for understanding the impact of specific functional groups on the biological activity of bile acids.

Tauroursodeoxycholic acid (TUDCA)

  • Compound Description: Tauroursodeoxycholic acid (TUDCA) is a taurine conjugate of UDCA. Conjugation with taurine increases the water solubility of bile acids and enhances their ability to form micelles, which are essential for fat digestion and absorption. [, ]
  • Relevance: TUDCA is a metabolite of UDCA, formed in the liver through conjugation with the amino acid taurine. Since Ursodeoxycholic-2,2,4,4-D4 acid is a derivative of UDCA, understanding the metabolism and activity of TUDCA provides valuable insights into the potential fate and effects of the deuterated compound in vivo. [, ]

Glycoursodeoxycholic acid (GUDCA)

  • Compound Description: Glycoursodeoxycholic acid (GUDCA) is a glycine conjugate of UDCA. Similar to taurine conjugation, glycine conjugation enhances the water solubility and micelle-forming ability of UDCA. []
  • Relevance: As a metabolite of UDCA, GUDCA is relevant to the study of Ursodeoxycholic-2,2,4,4-D4 acid for the same reasons as TUDCA. Studying the formation and activity of GUDCA can shed light on the potential metabolic pathways and biological consequences of administering the deuterated UDCA derivative. []

Deoxycholic acid (DCA)

  • Compound Description: Deoxycholic acid (DCA) is a secondary bile acid produced by bacteria in the intestine from the primary bile acid, cholic acid. []
  • Relevance: DCA, while a secondary bile acid, shares the same core steroid structure as Ursodeoxycholic-2,2,4,4-D4 acid. The differences lie in the number and orientation of hydroxyl groups attached to the steroid nucleus. [] Comparing the properties and effects of DCA with those of the deuterated UDCA derivative can provide insights into the structure-activity relationships of bile acids and their diverse biological roles.
  • Compound Description: β-muricholic acid and ω-muricholic acid are naturally occurring bile acids. These are characterized by a specific double bond at the 22nd carbon atom (delta 22). []
  • Relevance: These bile acids, particularly their delta 22 forms (delta 22-β-muricholic and delta 22-ω-muricholic acids), are relevant because their synthesis is suggested to follow a similar metabolic pathway as the formation of delta 22-UDCA from UDCA. This pathway involves partial beta-oxidation, which might also be involved in the metabolism of Ursodeoxycholic-2,2,4,4-D4 acid. []
  • Compound Description: Glutaric acid is a dicarboxylic acid, while Glutaric-2,2,4,4-d4 acid is its deuterated form where four hydrogen atoms are replaced with deuterium. These compounds are not structurally similar to bile acids like Ursodeoxycholic-2,2,4,4-D4 acid. []
  • Relevance: The relevance of these compounds lies in the research methodology employed. The paper discusses the use of deuterated compounds, like Glutaric-2,2,4,4-d4 acid, and techniques like electron spin resonance (ESR) to study free radical formation and conversions in irradiated systems. [] This methodology might be applicable to investigate the effects of radiation or oxidative stress on Ursodeoxycholic-2,2,4,4-D4 acid and understand its stability and potential degradation pathways.

2-hydroxypropyl-β-cyclodextrin (HPβCD)

  • Compound Description: 2-hydroxypropyl-β-cyclodextrin (HPβCD) is a cyclic oligosaccharide derived from starch. It is used in pharmaceutical formulations to enhance the solubility, stability, and bioavailability of poorly soluble drugs. []
  • Relevance: This compound is relevant because it can form inclusion complexes with bile acids, including chenodeoxycholic acid. [] While the study focuses on chenodeoxycholic acid, the interaction of HPβCD with bile acids, in general, suggests its potential use in formulations containing Ursodeoxycholic-2,2,4,4-D4 acid to improve its pharmaceutical properties. Understanding such interactions can be beneficial for optimizing drug delivery and therapeutic efficacy.

Properties

CAS Number

347841-46-7

Product Name

Ursodeoxycholic-2,2,4,4-D4 acid

IUPAC Name

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C24H40O4

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i8D2,12D2

InChI Key

RUDATBOHQWOJDD-QGCKUCIHSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Synonyms

UDCA-d4

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.